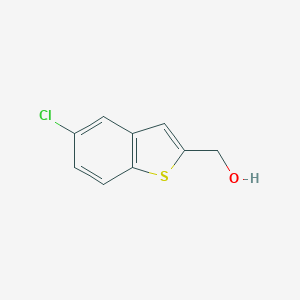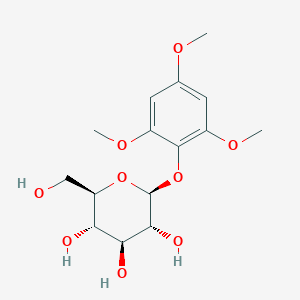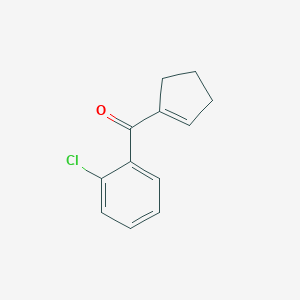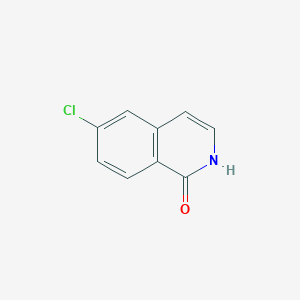
4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(4-Methoxyphenyl)-2,2’:6’,2’'-terpyridine is a complex organic compound that belongs to the terpyridine family. Terpyridines are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry. The presence of the 4-methoxyphenyl group enhances the compound’s electronic properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Methoxyphenyl)-2,2’:6’,2’'-terpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and 2-acetylpyridine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Cyclization: The intermediate compound is then cyclized using a catalyst, such as palladium on carbon, to form the final product.
Industrial Production Methods
In an industrial setting, the production of 4’-(4-Methoxyphenyl)-2,2’:6’,2’'-terpyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4’-(4-Methoxyphenyl)-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Boron tribromide in an inert atmosphere.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product depends on the substituent introduced.
科学研究应用
4’-(4-Methoxyphenyl)-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential as a DNA intercalator, which can be useful in cancer research.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to bind to DNA.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 4’-(4-Methoxyphenyl)-2,2’:6’,2’'-terpyridine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. The compound can intercalate into the DNA structure, disrupting its function and potentially leading to cell death. This property is being explored for its potential use in cancer therapy.
相似化合物的比较
Similar Compounds
4’-(4-Methoxyphenyl)-2,2’6’,2’'-terpyridine: Known for its strong metal-binding properties and potential biological applications.
4’-(4-Methoxyphenyl)-2,2’6’,2’'-bipyridine: Similar structure but with two pyridine rings, used in coordination chemistry.
4’-(4-Methoxyphenyl)-2,2’6’,2’'-phenanthroline: Contains a phenanthroline moiety, used in DNA binding studies.
Uniqueness
4’-(4-Methoxyphenyl)-2,2’:6’,2’'-terpyridine is unique due to its three pyridine rings, which provide multiple binding sites for metal ions. This makes it more versatile in forming stable complexes compared to similar compounds with fewer pyridine rings.
属性
IUPAC Name |
4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-26-18-10-8-16(9-11-18)17-14-21(19-6-2-4-12-23-19)25-22(15-17)20-7-3-5-13-24-20/h2-15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEWAYWLMREGRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348145 |
Source


|
| Record name | 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13104-56-8 |
Source


|
| Record name | 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13104-56-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)





![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)

![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)



